molecular formula C18H16O6S2 B8336340 1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate

1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate

Cat. No.: B8336340
M. Wt: 392.4 g/mol
InChI Key: YTSZWYKKYYULHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is a complex organic compound known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione typically involves multi-step organic reactions. One common method includes the acetylation of benzo[1,2-b:4,5-b’]dithiophene-4,8-dione with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione involves its ability to participate in π-π stacking interactions and electron delocalization. These interactions facilitate efficient charge transport in organic electronic devices. The molecular targets include the active layers in OFETs and OPVs, where the compound acts as an electron donor, enhancing the overall device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is unique due to its acetoxyethyl groups, which enhance its solubility and processability in organic solvents. This makes it more suitable for solution-based processing techniques used in the fabrication of organic electronic devices .

Properties

Molecular Formula

C18H16O6S2

Molecular Weight

392.4 g/mol

IUPAC Name

1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate

InChI

InChI=1S/C18H16O6S2/c1-7(23-9(3)19)12-6-25-18-14(12)16(22)17-11(15(18)21)5-13(26-17)8(2)24-10(4)20/h5-8H,1-4H3

InChI Key

YTSZWYKKYYULHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(S1)C(=O)C3=C(C2=O)SC=C3C(C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 15 was prepared from 14 in an identical manner to that compound 11. Yield 72%; yellow solid; mp 180-182° C.; UV (CHCl3) λmax 245 (log ε 4.32); IR (KBr) 1640, 1720 (C═O) cm−1; 1H NMR (CDCl3) δ 1.58 (d, J=6.6 Hz, 3H, C-7-CHCH3), 1.67 (d, J=6.6 Hz, 3H, C-2-CHCH3), 2.12 (s, 6H, COCH3×2), 6.10-6.16 (q, J=6.6 Hz, 1H, C-2-CH), 6.50-6.56 (q, J=6.6 Hz, 1H, C-7-CH), 7.50 (s, 1H, H-3), 7.62 (s, 1H, H-6); 13C NMR (CDCl3): δ 21.0, 21.1, 21.3, 22.0 (CH3×4), 67.4, 67.8 (CH×2), 123.2 (C-3), 128.6 (C-6), 154.0 (C-7), 154.1 (C-2), 169.6, 169.7 (C-2-C═O, C-7-C═O), 174.3, 174.8 (C-4, C-8); MS m/z 392 (M+); Anal. (C18H16O6S2) C, H.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.